molecular formula C22H21NO4 B12204447 (7Z)-3-cyclopropyl-7-(2-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

(7Z)-3-cyclopropyl-7-(2-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

Cat. No.: B12204447
M. Wt: 363.4 g/mol
InChI Key: YHKUWIZGZPXLDL-GRSHGNNSSA-N
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Description

(7Z)-3-cyclopropyl-7-(2-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxybenzylidene moiety, and a furobenzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-cyclopropyl-7-(2-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furobenzoxazinone core, followed by the introduction of the cyclopropyl and methoxybenzylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(7Z)-3-cyclopropyl-7-(2-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(7Z)-3-cyclopropyl-7-(2-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (7Z)-3-cyclopropyl-7-(2-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furobenzoxazinone derivatives with different substituents. Examples are:

  • 3-cyclopropyl-7-(2-hydroxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
  • 3-cyclopropyl-7-(2-chlorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

Uniqueness

The uniqueness of (7Z)-3-cyclopropyl-7-(2-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

(7Z)-3-cyclopropyl-7-[(2-methoxyphenyl)methylidene]-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one

InChI

InChI=1S/C22H21NO4/c1-13-21-15(11-23(12-26-21)16-7-8-16)9-17-20(24)19(27-22(13)17)10-14-5-3-4-6-18(14)25-2/h3-6,9-10,16H,7-8,11-12H2,1-2H3/b19-10-

InChI Key

YHKUWIZGZPXLDL-GRSHGNNSSA-N

Isomeric SMILES

CC1=C2C(=CC3=C1O/C(=C\C4=CC=CC=C4OC)/C3=O)CN(CO2)C5CC5

Canonical SMILES

CC1=C2C(=CC3=C1OC(=CC4=CC=CC=C4OC)C3=O)CN(CO2)C5CC5

Origin of Product

United States

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